molecular formula C10H8O3 B2688294 4-Ethynyl-2-methoxybenzoic acid CAS No. 2490403-84-2

4-Ethynyl-2-methoxybenzoic acid

Cat. No. B2688294
CAS RN: 2490403-84-2
M. Wt: 176.171
InChI Key: GFNZPHXVEQASML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-2-methoxybenzoic acid is a chemical compound with the CAS Number 2490403-84-2 . It has a molecular weight of 176.17 .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C10H8O3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius . It is shipped at normal temperature .

Scientific Research Applications

Controlled Release of Flavor

4-Ethynyl-2-methoxybenzoic acid's structural analog, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), has been encapsulated in layered double hydroxide (LDH) nanoparticles to produce nanohybrids for the controlled release of flavor. This encapsulation technique aims at enhancing the stability and release kinetics of flavoring agents in food applications, highlighting the potential of this compound derivatives in nanotechnology and food science (Hong, Oh, & Choy, 2008).

Structural Diversity in Porous Compounds

A research study involved the synthesis of a series of 4,4'-ethynylenedibenzoic acids, including derivatives close to this compound, to create Zn-based, mixed-ligand metal-organic frameworks (MOFs). By varying the functionality of the linkers, researchers were able to achieve a collection of MOFs with differing connectivities and levels of interpenetration, suggesting applications in gas storage, separation technologies, and catalysis (Gadzikwa, Zeng, Hupp, & Nguyen, 2008).

Oxidative Coupling in Organic Synthesis

This compound can potentially participate in oxidative coupling reactions, as demonstrated by a study on the oxidative coupling of benzoic acids with alkynes. This process efficiently produced various heterocyclic compounds, highlighting its utility in the synthesis of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Shimizu, Hirano, Satoh, & Miura, 2009).

Surface-Enhanced Raman Spectroscopy (SERS)

Research on vanillic acid, a compound structurally similar to this compound, has explored its spectral fingerprints via infrared and Raman spectra. The study's findings on surface-enhanced Raman scattering (SERS) suggest that derivatives of this compound could be explored for analytical applications, enabling detection at picomole concentrations (Clavijo, Menendez, & Aroca, 2008).

Safety and Hazards

The safety information for 4-Ethynyl-2-methoxybenzoic acid includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-ethynyl-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNZPHXVEQASML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.